

# A Technical Guide to Quantum Chemical Calculations for Difurfuryl Disulfide

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## Compound of Interest

Compound Name: *Difurfuryl disulfide*

Cat. No.: *B1580527*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on **difurfuryl disulfide** (CAS: 4437-20-1). While specific computational studies on this molecule are not extensively available in peer-reviewed literature, this document provides a detailed methodological approach for researchers seeking to investigate its electronic structure, conformational landscape, and other molecular properties. Such data is invaluable for applications in drug development, materials science, and flavor chemistry, where understanding molecular behavior at the quantum level is crucial.<sup>[1][2]</sup>

**Difurfuryl disulfide** is a sulfur-containing volatile compound found in roasted coffee and is also a degradation product of furfuryl mercaptan.<sup>[3][4]</sup> Its applications extend to the preparation of poly(disulfido-imide)s and as a precursor for bioactive molecules.<sup>[3][5]</sup>

## Molecular Properties and Structure

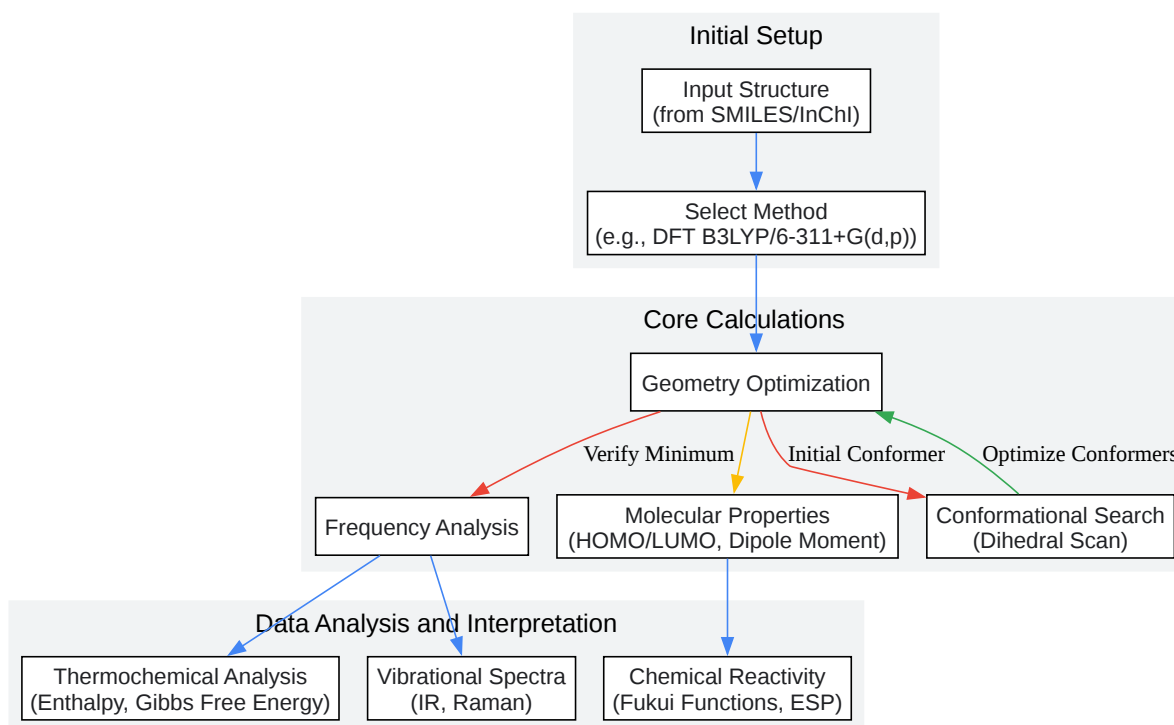
A foundational step in any quantum chemical calculation is the accurate representation of the molecule. **Difurfuryl disulfide**, with the molecular formula  $C_{10}H_{10}O_2S_2$ , possesses a flexible structure dominated by the disulfide linkage and two furan rings.<sup>[6][7][8]</sup>

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub> S <sub>2</sub>	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	226.32 g/mol	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	4437-20-1	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
IUPAC Name	2-[(furan-2-ylmethyl)disulfanyl)methyl]furan	<a href="#">[6]</a>
SMILES	<chem>C1=COC(=C1)CSSCC2=CC=CO2</chem>	<a href="#">[6]</a> <a href="#">[7]</a>
InChI	1S/C10H10O2S2/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
InChIKey	CBJPZHSWLMJQRI-UHFFFAOYSA-N	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>

## Proposed Quantum Chemical Calculation Workflow

The following workflow outlines a robust procedure for the in-silico characterization of **difurfuryl disulfide**.

## Quantum Chemical Calculation Workflow for Difurfuryl Disulfide



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Caption: Proposed workflow for quantum chemical calculations.

## Detailed Experimental Protocols

This section details the proposed computational methods for a thorough investigation of **difurfuryl disulfide**.

### 3.1. Conformational Analysis

Due to the rotational freedom around the C-S and S-S bonds, **difurfuryl disulfide** can exist in multiple conformations. A systematic conformational search is essential to identify the global minimum energy structure.

- Protocol:
  - Generate an initial 3D structure from the SMILES string.
  - Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the C-S-S-C bond from 0° to 360° in steps of 10-15°.
  - At each step, perform a geometry optimization of the remaining degrees of freedom using a computationally less expensive method (e.g., B3LYP/6-31G(d)).
  - Identify all unique minima from the scan.
  - Perform a full geometry optimization and frequency calculation on each unique minimum using a higher level of theory (e.g., B3LYP/6-311+G(d,p)).

### 3.2. Geometry Optimization and Frequency Analysis

The identification of stable molecular structures is achieved through geometry optimization, which locates stationary points on the potential energy surface.

- Protocol:
  - For the lowest energy conformer identified, perform a geometry optimization using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311+G(d,p).
  - Following optimization, conduct a frequency calculation at the same level of theory.
  - Confirm that the optimized structure corresponds to a true minimum by ensuring the absence of imaginary frequencies. The output will also provide thermochemical data such as enthalpy and Gibbs free energy.

### 3.3. Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior.

- Protocol:
  - Using the optimized geometry, perform a single-point energy calculation.
  - From this calculation, extract key properties including:
    - Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.
    - Molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack.
    - Dipole moment and polarizability.
    - Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.

## Predicted Data Presentation

The results of the proposed calculations should be summarized in clear, tabular formats for comparative analysis.

Table 1: Predicted Thermochemical Data for the Most Stable Conformer

Parameter	Predicted Value (Hartree)	Predicted Value (kJ/mol)
Zero-point vibrational energy		
Total Energy (E)		
Enthalpy (H)		
Gibbs Free Energy (G)		

Table 2: Predicted Molecular Properties

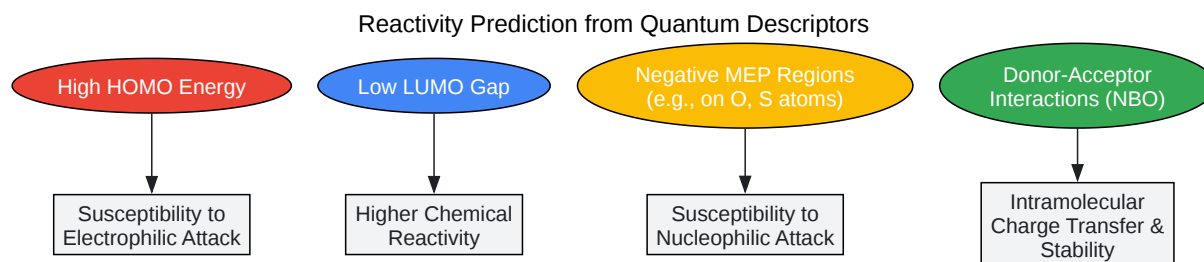
Property	Predicted Value
HOMO Energy (eV)	
LUMO Energy (eV)	
HOMO-LUMO Gap (eV)	
Dipole Moment (Debye)	
Molecular Polarizability (a.u.)	

Table 3: Key Predicted Vibrational Frequencies

Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )	Predicted Intensity
S-S Stretch		
C-S Stretch		
Furan Ring Modes		

## Logical Relationships in Reactivity Prediction

The calculated quantum chemical descriptors can be used to predict the reactivity of **difurfuryl disulfide**.



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Caption: Logical flow from calculated properties to reactivity.

This guide provides a robust starting point for the computational investigation of **difurfuryl disulfide**. The successful execution of these calculations will yield fundamental insights into its molecular properties, guiding future experimental work in drug discovery, materials science, and other relevant fields.

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